molecular formula C11H14O2 B1368259 2-(2-Methylpropyl)benzoic acid CAS No. 100058-55-7

2-(2-Methylpropyl)benzoic acid

Cat. No.: B1368259
CAS No.: 100058-55-7
M. Wt: 178.23 g/mol
InChI Key: PSHADDQTSCEAHY-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)benzoic acid, also known as isobutyl benzoate, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by an isobutyl group. This compound is known for its pleasant aroma and is commonly used in the fragrance industry.

Scientific Research Applications

2-(2-Methylpropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug formulations due to its aromatic properties.

    Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.

Safety and Hazards

While specific safety data for “2-(2-Methylpropyl)benzoic acid” is not available, benzoic acid, a related compound, is known to cause skin irritation and serious eye damage. It can also cause damage to organs through prolonged or repeated exposure if inhaled . It’s important to handle such chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)benzoic acid can be achieved through the esterification of benzoic acid with isobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and isobutyraldehyde.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Benzoic acid and isobutyraldehyde.

    Reduction: Isobutyl alcohol.

    Substitution: Nitrobenzoic acid and bromobenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to exert its effects through modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound of 2-(2-Methylpropyl)benzoic acid.

    Isobutyl acetate: Another ester with a similar isobutyl group but different aromatic properties.

    Methyl benzoate: An ester of benzoic acid with a methyl group instead of an isobutyl group.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct aromatic properties compared to other benzoic acid derivatives. Its isobutyl group provides a unique fragrance profile, making it valuable in the fragrance industry.

Properties

IUPAC Name

2-(2-methylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHADDQTSCEAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557643
Record name 2-(2-Methylpropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100058-55-7
Record name 2-(2-Methylpropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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